molecular formula C18H18N4O B2628344 2-(4-Methylphenyl)-4-{pyrido[2,3-d]pyrimidin-4-yl}morpholine CAS No. 2379986-75-9

2-(4-Methylphenyl)-4-{pyrido[2,3-d]pyrimidin-4-yl}morpholine

Cat. No.: B2628344
CAS No.: 2379986-75-9
M. Wt: 306.369
InChI Key: FWHPEKFNGSBLKS-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-4-{pyrido[2,3-d]pyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a morpholine ring fused with a pyrido[2,3-d]pyrimidine moiety and a 4-methylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-4-{pyrido[2,3-d]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenylamine with pyrido[2,3-d]pyrimidine derivatives in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve heating the reactants in a solvent such as ethanol or toluene, followed by purification steps like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-4-{pyrido[2,3-d]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated compounds .

Scientific Research Applications

2-(4-Methylphenyl)-4-{pyrido[2,3-d]pyrimidin-4-yl}morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-4-{pyrido[2,3-d]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, thereby altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,2-d]pyrimidine derivatives
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Thieno[3,4-b]pyridine derivatives

Uniqueness

Compared to similar compounds, 2-(4-Methylphenyl)-4-{pyrido[2,3-d]pyrimidin-4-yl}morpholine exhibits unique structural features that contribute to its distinct biological activities. The presence of the morpholine ring and the specific substitution pattern enhance its binding affinity and selectivity for certain molecular targets .

Properties

IUPAC Name

2-(4-methylphenyl)-4-pyrido[2,3-d]pyrimidin-4-ylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-13-4-6-14(7-5-13)16-11-22(9-10-23-16)18-15-3-2-8-19-17(15)20-12-21-18/h2-8,12,16H,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHPEKFNGSBLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CCO2)C3=NC=NC4=C3C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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